molecular formula C25H26N2O4S B11566676 [2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone

[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone

Cat. No.: B11566676
M. Wt: 450.6 g/mol
InChI Key: ACSUJJAUPRJRLZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenylsulfonyl, and tetrahydropyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Tetrahydropyrimidine Ring : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
  • Introduction of the Methoxyphenyl Group : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through sulfonylation reactions using sulfonyl chlorides and a base.
  • Final Coupling : The final step involves coupling the intermediate with a phenylmethanone derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone has several scientific research applications:

  • Medicinal Chemistry : It is investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
  • Organic Synthesis : The compound serves as a building block for the synthesis of more complex molecules.
  • Material Science : It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-ylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-diazinan-1-yl]-phenylmethanone

InChI

InChI=1S/C25H26N2O4S/c1-19-9-15-23(16-10-19)32(29,30)27-18-6-17-26(25(28)21-7-4-3-5-8-21)24(27)20-11-13-22(31-2)14-12-20/h3-5,7-16,24H,6,17-18H2,1-2H3

InChI Key

ACSUJJAUPRJRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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